molecular formula C8H6ClN B017816 6-Chloroindole CAS No. 17422-33-2

6-Chloroindole

Cat. No. B017816
CAS RN: 17422-33-2
M. Wt: 151.59 g/mol
InChI Key: YTYIMDRWPTUAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Chloroindole derivatives has been explored through various chemical strategies, highlighting the compound's versatility in organic synthesis. Notable methods include:

  • The enantioselective synthesis of L-6-Chloropyrroloindoline, a key chiral synthon, starting from 3-chloroaniline using the Fischer indole/Schollkopf protocol and oxidative cyclization (Kim & Han, 2005).
  • A novel synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, demonstrating a cascade of reactions including alkylation, addition, elimination, and isomerization for the formation of the indole ring (Caron et al., 2003).

Scientific Research Applications

Application 1: Luminescent Material

  • Summary of Application : 6-Chloroindole is used to create a liquid-like poly (6-chloroindole) (L-P6CIn) with a monodisperse core–shell structure and efficient luminescence .
  • Methods of Application : L-P6CIn is prepared via a chemical oxidative polymerization in ethanol/water miscible solvents. (NH4)2S2O8 is used as an oxidant and nonylphenol polyoxyethylene ether sulfate (NPES) acts as the dopant agent .
  • Results or Outcomes : L-P6CIn is flowable at or near room temperature and is dissoluble in many solvents. It exhibits a high electric conductivity of 2 S m−1 at room temperature and 10 S m−1 at 50 ℃. Also, L-P6CIn is a good blue-light emitter .

Application 2: Biotransformation and Indigo Production

  • Summary of Application : 6-Chloroindole is used in the biodegradation process by the strain Cupriavidus sp. IDO .
  • Methods of Application : The strain Cupriavidus sp. IDO can utilize 25 to 150 mg/L indole within 40 h and identified three intermediates (2-oxindole, indigo, and isatin) .
  • Results or Outcomes : Integrated genomics and proteomics analysis of the indole biotransformation mechanism in strain IDO revealed 317 proteins showing significant changes (262 upregulated and 55 downregulated) in the presence of indole .

Application 3: Production of Substituted L-Tryptophan

  • Summary of Application : 6-Chloroindole is used in the production of the corresponding substituted L-tryptophan when added to Claviceps purpurea .
  • Results or Outcomes : The outcome of this application is the production of substituted L-tryptophan .

Application 4: Electron Ionization

  • Summary of Application : 6-Chloroindole is used in electron ionization studies .
  • Results or Outcomes : The outcome of this application is the generation of a mass spectrum for 6-Chloroindole .

Application 5: Production of Substituted L-Tryptophan

  • Summary of Application : 6-Chloroindole is used in the production of the corresponding substituted L-tryptophan when added to Claviceps purpurea .
  • Results or Outcomes : The outcome of this application is the production of substituted L-tryptophan .

Application 6: Electron Ionization

  • Summary of Application : 6-Chloroindole is used in electron ionization studies .
  • Results or Outcomes : The outcome of this application is the generation of a mass spectrum for 6-Chloroindole .

Safety And Hazards

6-Chloroindole is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, it is recommended to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively .

Future Directions

A liquid-like poly(6-chloroindole) was prepared via a chemical oxidative polymerization in ethanol/water miscible solvents . This material exhibited a high electric conductivity and was a good blue-light emitter . The combination of these properties makes it a promising precursor for applications such as lightweight batteries, supercapacitors, and anti-corrosion of metals and organic lasers .

properties

IUPAC Name

6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYIMDRWPTUAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169794
Record name 6-Chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroindole

CAS RN

17422-33-2
Record name 6-Chloroindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17422-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17422-33-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloroindole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4E7MR63DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-nitrotoluene (34 g, 0.2 mole), dimethylformamide dimethyl acetal (28 mL, 0.2 mole) and pyrrolidine (25 mL 0.3 mole) in dimethylformamide (DMF) is heated at 100° C. for 72 h, cooled to room temperature and concentrated in vacuo to give a deep red residue. The residue is taken up in methanol/tetrahydro-furan (1:1), treated with about 2 mL of a Raney nickel slurry and hydrogenated at atmospheric pressure. The reaction is monitored by GC, TLC and H2 uptake. After 2 hours, the hydrogenation is continued at 20 psi-40 psi for a total hydrogenation time of 24 hours. The resultant reaction mixture is filtered through diatomaceous earth. The filtercake is washed with methylene chloride and the combined filtrate is washed sequentially with 1 N HCl and saturated NaHCO3, dried over MgSO4 and concentrated in vacuo to give a brown oil residue. The residue is crystallized in hexanes to give the title product as a brown solid, 22 g (72.6 % yield), identified by IR, 1HNMR, 13CNMR and mass spectral analyses.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methanol tetrahydro-furan
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
catalyst
Reaction Step Three
Yield
72.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroindole
Reactant of Route 2
Reactant of Route 2
6-Chloroindole
Reactant of Route 3
6-Chloroindole
Reactant of Route 4
Reactant of Route 4
6-Chloroindole
Reactant of Route 5
6-Chloroindole
Reactant of Route 6
Reactant of Route 6
6-Chloroindole

Citations

For This Compound
489
Citations
H Ozısık, S Saglam, SH Bayarı - Structural Chemistry, 2008 - Springer
… vibrational frequencies of 4-, 5-, 6-chloroindole in the ground state were calculated by DFT/… for 4-chloroindole, 5-chloroindole and 6-chloroindole. The effect of position of chloro atom on …
Number of citations: 8 link.springer.com
T Jiang, L Qi, C Hou, S Fang, W Qin - Analytical Chemistry, 2020 - ACS Publications
A self-sterilizing strategy based on antimicrobial organic agent release is proposed for polymeric membrane sensors to prevent marine biofouling. A solid-contact polymeric membrane …
Number of citations: 13 pubs.acs.org
Y Chen, M Shibata, M Rajeswaran, T Srikrishnan… - Tetrahedron letters, 2007 - Elsevier
5-Carboxy-6-chloroindole, a precursor for p38 kinase inhibitor, was prepared from 4-amino-2-chloro-3-iodobenzoicacid by following the Japp–Klingemann synthetic approach. The …
Number of citations: 11 www.sciencedirect.com
C Yao, Y Song, Y Lu, Z Gao, Q Yang, C Xiong - Ionics, 2021 - Springer
… The 6-chloroindole monomers are … form 6-chloroindole dimer. The dimer was further oxidized and can combine with other radical cations of 6-chloroindole, and the poly(6-chloroindole) …
Number of citations: 0 link.springer.com
YA Kim, SY Han - Synthetic communications, 2004 - Taylor & Francis
Chloptosin is an apoptosis‐inducing dimeric cyclohexapeptide. Enantioselective synthesis of L‐6‐chloropyrroloindoline, as the key chiral synthon of the cyclohexapeptide of chloptosin, …
Number of citations: 12 www.tandfonline.com
C Yang, Y Yu, W Sun, C Xia - Marine pollution bulletin, 2014 - Elsevier
… low, especially for 6-chloroindole. It was proved that 6-chloroindole obviously inhibited the … By using noninvasive micro-test technique (NMT), 6-chloroindole triggered algal cellular Ca …
Number of citations: 34 www.sciencedirect.com
K Jumtee, H Komura, T Bamba, E Fukusaki - Journal of bioscience and …, 2011 - Elsevier
… The higher grade Japanese green tea contained larger amount of the following compounds; indole, cis-jasmone, linalool oxide (trans-pyranoid), methyl jasmonate, and 6-chloroindole, …
Number of citations: 86 www.sciencedirect.com
WF Gannon, JD Benigni, DE Dickson… - The Journal of Organic …, 1969 - ACS Publications
… yielded 64.4% 2-carboxy-6-chloroindole, which, after … identical with authentic 2carboxy-6-chloroindole prepared as … -6chloroindole and two other compounds having lower RĄ values. …
Number of citations: 19 pubs.acs.org
DS Fukuda, JA Mabe, DR Brannon - Applied microbiology, 1971 - Am Soc Microbiol
… Addition of 2-, 4-, 5-, 6-, and 7-methyl indole or 6-chloroindole to C. purpurea C1M produced the corresponding substituted L-tryptophan. In contrast, addition of 1-methyl, 6-…
Number of citations: 14 journals.asm.org
이현승 - 2008 - dspace.ewha.ac.kr
… The Scho"llkopf chiral auxiliary obtained from D-valine over 4 steps was coupled with 6-chloroindole. In conclusion, the synthesis of L-6-chlorotryptophan was successfully …
Number of citations: 0 dspace.ewha.ac.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.